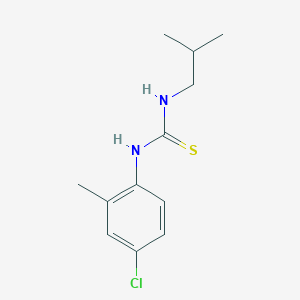
N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea, also known as SMT or A-77, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of thiourea derivatives, which have shown promising results in the field of medicinal chemistry.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea exerts its pharmacological effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancers and is involved in the regulation of pH in tumor cells. Inhibition of CAIX by N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea leads to a decrease in pH and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea has been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal studies. It has been found to reduce oxidative stress and inflammation in various tissues. N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea is also associated with some limitations, such as its relatively high cost and limited availability in some regions.
Future Directions
There are several potential future directions for the research on N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea. One of the areas of interest is the development of N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea-based therapeutics for the treatment of cancer. Another potential direction is the investigation of N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea as a potential therapy for metabolic disorders such as diabetes. Further studies are also needed to understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea and its potential side effects in humans.
In conclusion, N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea involves the reaction of 4-chloro-2-methylphenyl isocyanate with isobutylamine in the presence of thiourea as a catalyst. The resultant product is then purified by recrystallization to obtain pure N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. N-(4-chloro-2-methylphenyl)-N'-isobutylthiourea has also been shown to inhibit the growth of tumors and induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANJAQGPMXQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

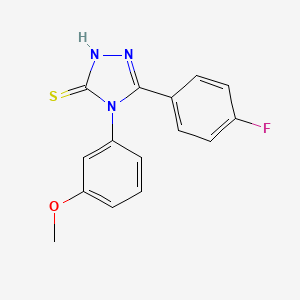
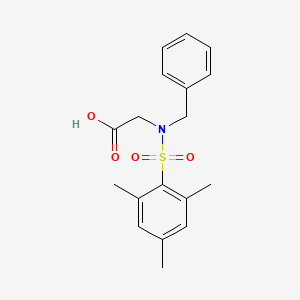
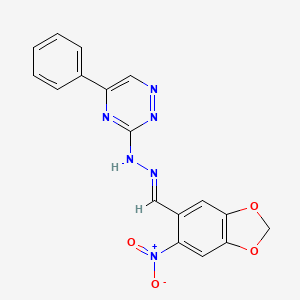
![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)
![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)
![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)
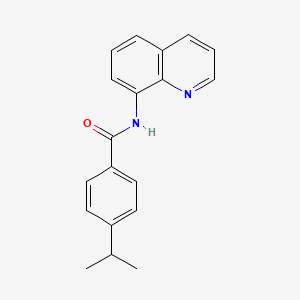
![2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5787774.png)
![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)
![N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5787803.png)
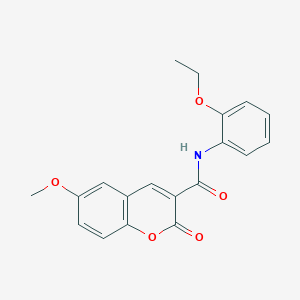
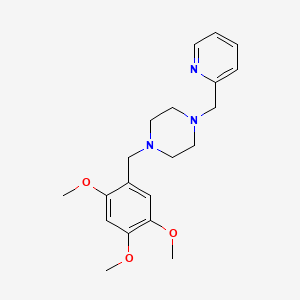
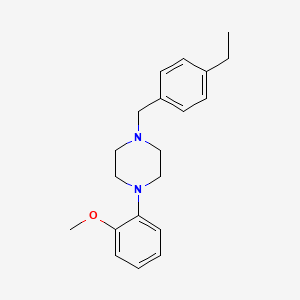
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)